molecular formula C9H9N3O2 B1530665 3-(1-methyl-1H-pyrrol-3-yl)-1H-pyrazole-5-carboxylic acid CAS No. 1379474-92-6

3-(1-methyl-1H-pyrrol-3-yl)-1H-pyrazole-5-carboxylic acid

Cat. No. B1530665
M. Wt: 191.19 g/mol
InChI Key: BUZPAJGYMKBXDY-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “3-(1-methyl-1H-pyrrol-3-yl)-1H-pyrazole-5-carboxylic acid”, related compounds such as “(1-Methyl-1H-pyrrol-3-yl)methanamine” have been synthesized and used in various chemical reactions .

Scientific Research Applications

Synthesis and Characterization of Pyrazole Derivatives

The synthesis and characterization of pyrazole derivatives, such as 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, have been detailed, providing insights into their molecular structure through techniques like X-ray diffraction and DFT calculations. Such studies not only contribute to the understanding of pyrazole chemistry but also highlight the potential of these compounds in various applications, including materials science and medicinal chemistry (Shen, Huang, Diao, & Lei, 2012).

Chemosensors Based on Pyrazole Systems

Pyrazole-based chemosensors, such as those constructed from pyridine–pyrazole systems, have shown significant potential for the detection of metal ions like Al3+. These compounds exhibit chelation-induced fluorescence enhancement, making them useful tools in environmental monitoring and biological applications. The development of such chemosensors underscores the adaptability of pyrazole derivatives in creating sensitive and selective detection systems (Naskar et al., 2018).

Coordination Complexes from Pyrazole-Dicarboxylate Acid Derivatives

The synthesis of coordination complexes using pyrazole-dicarboxylate acid derivatives illustrates the utility of these compounds in constructing novel metal-organic frameworks (MOFs). Such complexes not only contribute to the field of coordination chemistry but also have potential applications in catalysis, gas storage, and separation technologies. The ability to manipulate the structure of these complexes through the choice of metal ions and organic ligands allows for the design of materials with specific properties (Radi et al., 2015).

Regiochemistry in Pyrazole Derivatives Synthesis

The regiochemistry of electrophilic attack in the synthesis of pyrazole derivatives, such as ditopic proligands, showcases the complexity and specificity of reactions involving pyrazole compounds. Understanding the factors that influence regioselectivity is crucial for designing synthetic routes to target molecules, thereby expanding the utility of pyrazole derivatives in organic synthesis and material science (Pask et al., 2006).

Safety And Hazards

The safety and hazards of a compound refer to its potential risks and dangers during handling and use. For related compounds such as “(1-Methyl-1H-pyrrol-3-yl)boronic acid”, precautions such as avoiding contact with skin and eyes, and not breathing dust/fume/gas/mist/vapours/spray are recommended .

properties

IUPAC Name

3-(1-methylpyrrol-3-yl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-12-3-2-6(5-12)7-4-8(9(13)14)11-10-7/h2-5H,1H3,(H,10,11)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZPAJGYMKBXDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C1)C2=NNC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-methyl-1H-pyrrol-3-yl)-1H-pyrazole-5-carboxylic acid

CAS RN

1379474-92-6
Record name 5-(1-methyl-1H-pyrrol-3-yl)-1H-pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1-methyl-1H-pyrrol-3-yl)-1H-pyrazole-5-carboxylic acid
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3-(1-methyl-1H-pyrrol-3-yl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 6
3-(1-methyl-1H-pyrrol-3-yl)-1H-pyrazole-5-carboxylic acid

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